(3beta)-24-Bromochol-5-en-3-ol
Overview
Description
(3beta)-24-Bromochol-5-en-3-ol: is a brominated derivative of cholesterol. This compound is part of the steroid family and is characterized by the presence of a bromine atom at the 24th position of the cholesterol backbone. The compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-24-Bromochol-5-en-3-ol typically involves the bromination of cholesterol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3beta)-24-Bromochol-5-en-3-ol can undergo oxidation reactions to form various oxo derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, converting the compound back to cholesterol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 24-oxo-cholesterol.
Reduction: Cholesterol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3beta)-24-Bromochol-5-en-3-ol is used as an intermediate in the synthesis of other complex steroidal compounds. It serves as a building block for the preparation of bioactive molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential effects on cellular processes. It can be used to investigate the role of brominated steroids in biological systems and their interactions with cellular receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in the treatment of diseases related to cholesterol metabolism and steroid hormone regulation.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of (3beta)-24-Bromochol-5-en-3-ol involves its interaction with cellular receptors and enzymes. The bromine atom at the 24th position can influence the compound’s binding affinity and specificity for certain receptors. This can modulate various signaling pathways and cellular processes, including cholesterol metabolism and steroid hormone synthesis.
Comparison with Similar Compounds
Cholesterol: The parent compound without the bromine atom.
24-Hydroxycholesterol: An oxidized derivative of cholesterol.
24-Nitrocholesterol: A nitrated derivative of cholesterol.
Uniqueness: (3beta)-24-Bromochol-5-en-3-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39BrO/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,26H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEJXYMDPZXNQY-OLSVQSNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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